GABAA α1/α3 Receptor Binding Affinity – 22-Fold Improvement Over Unsubstituted Core
In a direct head-to-head comparison within the same study, the 8-fluoroimidazopyridine-derived allosteric modulator (compound 3) exhibited GABAA α1 Ki = 0.20 nM and α3 Ki = 0.32 nM, compared to the unsubstituted imidazopyridine analog (compound 1) with α1 Ki = 4.35 nM and α3 Ki = 5.16 nM, and the imidazopyrimidine comparator (compound 2) with α1 Ki = 0.71 nM and α3 Ki = 0.47 nM [1]. The binding energy increase upon substituting C-H with C-F at position 8 was equivalent (approximately 6 kJ mol^-1) to that achieved by introducing an azine nitrogen, confirming bioisosteric equivalence [1]. Relative to the unsubstituted scaffold, 8-fluoro substitution improved α1 affinity by approximately 22-fold and α3 affinity by approximately 16-fold.
| Evidence Dimension | GABAA receptor binding affinity (Ki, nM) at human α1β3γ2 and α3β3γ2 subtypes |
|---|---|
| Target Compound Data | 8-Fluoro compound 3: Ki α1 = 0.20 nM, Ki α3 = 0.32 nM; Efficacy α1 = 79%, α3 = 104% of CDZ maximum |
| Comparator Or Baseline | Compound 1 (unsubstituted imidazopyridine): Ki α1 = 4.35 nM, Ki α3 = 5.16 nM; Compound 2 (imidazopyrimidine): Ki α1 = 0.71 nM, Ki α3 = 0.47 nM |
| Quantified Difference | ~22-fold α1 improvement vs. unsubstituted (4.35/0.20); ~3.6-fold α1 improvement vs. imidazopyrimidine (0.71/0.20); ~16-fold α3 improvement vs. unsubstituted |
| Conditions | Stably expressed human GABAA αxβ3γ2 receptors in LTK mouse fibroblast cells; [3H]Ro15-1788 radioligand displacement at 2x Kd; Ki calculated by Cheng-Prusoff equation; means of 3 determinations |
Why This Matters
For CNS drug discovery programs targeting GABAA α2/α3 subtypes, the 8-fluoro core provides a >20-fold affinity gain over the unsubstituted scaffold, making the 2-carboxylic acid building block the preferred entry point for SAR expansion.
- [1] Humphries, A. C.; Gancia, E.; Gilligan, M. T.; Goodacre, S.; Hallett, D.; Merchant, K. J.; Thomas, S. R. 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, Physicochemical Properties and Evaluation as a Bioisosteric Replacement for Imidazo[1,2-a]pyrimidine in an Allosteric Modulator Ligand of the GABAA Receptor. Bioorg. Med. Chem. Lett. 2006, 16 (6), 1518–1522. Table 1. View Source
